Ethyl 3,5-dibromo-2-fluorophenylacetate
Description
Ethyl 3,5-dibromo-2-fluorophenylacetate is a halogenated phenylacetate derivative characterized by bromine substitutions at the 3- and 5-positions of the aromatic ring and a fluorine atom at the 2-position. This compound belongs to a class of intermediates widely used in pharmaceutical and agrochemical synthesis, where halogenation patterns critically influence reactivity, stability, and biological activity.
Properties
IUPAC Name |
ethyl 2-(3,5-dibromo-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO2/c1-2-15-9(14)4-6-3-7(11)5-8(12)10(6)13/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMJEBPCMNLVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-2-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the bromination of 2-fluorophenylacetic acid followed by esterification with ethanol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromo-2-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
Ethyl 3,5-dibromo-2-fluorophenylacetate serves as a building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, including:
- Substitution Reactions : The bromine atoms can be substituted with other functional groups via nucleophilic substitution reactions.
- Coupling Reactions : It can participate in reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Medicinal Chemistry
Research has indicated that this compound may have potential pharmacological properties. It is being explored as a precursor for drug development, particularly in the following areas:
- Antiviral Activity : Studies have shown that compounds similar to this compound can exhibit inhibitory effects on viruses such as Hepatitis C. This compound could serve as an intermediate in synthesizing antiviral agents .
- Biological Activity : The compound's interactions with biological targets are under investigation, focusing on its potential effects on enzymes or receptors involved in disease mechanisms.
Material Science
In material science, this compound is utilized in developing new materials with specific properties:
- Polymers and Coatings : The compound's unique chemical structure allows it to be incorporated into polymer matrices or coatings, enhancing their performance characteristics.
Biological Studies
Research into the biological activity of this compound has revealed its potential as a bioactive compound. Investigations focus on:
- Mechanism of Action : The presence of bromine and fluorine atoms can influence the compound's binding affinity and selectivity towards biological targets, potentially modulating their activity.
- Anticancer Research : Preliminary studies suggest that similar compounds may exhibit antitumor activity against various cancer cell lines .
Case Studies
- Antiviral Activity Study :
- Polymer Development :
Mechanism of Action
The mechanism of action of Ethyl 3,5-dibromo-2-fluorophenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
The substitution of bromine (Br) for chlorine (Cl) in the 3- and 5-positions introduces significant differences:
- Molar Mass : Bromine’s larger atomic mass (~80 g/mol vs. ~35.5 g/mol for Cl) increases the compound’s molecular weight. For example, ethyl 3,5-dibromo-2-fluorophenylacetate (C₁₀H₉Br₂FO₂) has an estimated molar mass of ~340 g/mol, compared to 251.08 g/mol for its dichloro analog (C₁₀H₉Cl₂FO₂) .
- Steric Hindrance : The bulkier bromine atoms may reduce solubility in polar solvents compared to chlorine-substituted analogs.
Functional Group Modifications
The 2-position substituent further differentiates properties:
- 2-Fluoro (Target Compound) : The electron-withdrawing fluorine atom increases the aromatic ring’s electrophilicity, directing subsequent reactions to meta/para positions.
- 2-(Difluoromethoxy) (Parchem Compound) : The difluoromethoxy group (–O–CF₂H) in ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (C₁₁H₁₀Cl₂F₂O₃) introduces additional steric bulk and lipophilicity, likely improving membrane permeability in biological systems .
Data-Driven Comparison of Physicochemical Properties
Table 1 summarizes key parameters for this compound and its analogs:
Biological Activity
Ethyl 3,5-dibromo-2-fluorophenylacetate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article delves into the compound's biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Overview
This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which significantly influence its chemical behavior and biological interactions. The molecular formula is , with a molecular weight of approximately 317.98 g/mol. These halogen substituents can enhance the compound's lipophilicity and binding affinity to biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound may involve:
- Enzyme Inhibition : The halogen atoms can interact with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways.
- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial assays, suggesting potential efficacy against bacterial and fungal pathogens .
Synthesis Methods
This compound can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. A common synthetic route includes:
- Bromination : The phenylacetate derivative undergoes bromination using bromine in an organic solvent.
- Fluorination : Fluorination can be achieved via nucleophilic substitution or other fluorination techniques to introduce the fluorine atom at the desired position.
The reaction conditions often require careful control to maximize yield and minimize side products.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study investigated its effects on various bacterial strains and found that the compound inhibited growth at certain concentrations. The following table summarizes findings from antimicrobial assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that this compound could be developed as a lead compound for antimicrobial drug development .
Anticancer Potential
The compound's structural features also indicate potential anticancer activity. A preliminary study assessed its effects on cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings point towards the need for further investigation into its mechanism of action in cancer cells .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research group evaluated the antimicrobial effects of this compound against a panel of pathogens. They concluded that the compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. -
Case Study on Anticancer Activity :
In a study focusing on breast cancer cells, this compound was shown to induce apoptosis in MCF-7 cells through mitochondrial pathways. This suggests its potential as a therapeutic agent in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
